molecular formula C18H27N3O2 B1503503 N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline CAS No. 509094-05-7

N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline

Cat. No.: B1503503
CAS No.: 509094-05-7
M. Wt: 317.4 g/mol
InChI Key: FSGIOMSEKKVQIA-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline (CAS: 509094-05-7) is a substituted aniline derivative featuring:

  • Nitro group at the ortho position (C2)
  • Piperidin-1-ylmethyl moiety at the para position (C4)
  • Cyclohexyl substituent on the aniline nitrogen (N1)

This compound is part of a broader class of aromatic amines with applications in medicinal chemistry and organic synthesis. Its structural complexity arises from the interplay of electron-withdrawing (nitro) and bulky (cyclohexyl, piperidinylmethyl) groups, which influence its physicochemical and biological properties .

Properties

IUPAC Name

N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c22-21(23)18-13-15(14-20-11-5-2-6-12-20)9-10-17(18)19-16-7-3-1-4-8-16/h9-10,13,16,19H,1-8,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGIOMSEKKVQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)CN3CCCCC3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673766
Record name N-Cyclohexyl-2-nitro-4-[(piperidin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

509094-05-7
Record name N-Cyclohexyl-2-nitro-4-[(piperidin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline typically involves multiple steps, starting with the nitration of aniline derivatives to introduce the nitro group

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions may involve the use of iron (Fe) or tin (Sn) in acidic conditions.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline has been investigated for its role as a modulator of P-glycoprotein (P-gp), an important efflux pump involved in drug resistance. Research indicates that compounds with a cyclohexyl group can enhance the ATPase activity of P-gp, which is crucial for understanding drug interactions and resistance mechanisms in cancer treatment .

Anticancer Activity
Studies have shown that derivatives of this compound can inhibit the efflux function of P-gp, thereby potentially reversing multidrug resistance in cancer cells. For instance, certain analogues demonstrated significant inhibition of ATPase activity, suggesting their utility as chemosensitizers in combination therapies .

Case Study: P-glycoprotein Modulation
A specific study highlighted the synthesis of a series of analogues based on this compound aimed at modulating P-gp activity. The findings revealed that modifications to the cyclohexyl moiety significantly affected the binding affinity and inhibitory potency against P-gp, indicating its potential as a lead compound for developing new anticancer agents .

Chemical Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for further functionalization, making it valuable in creating more complex molecules.

Synthetic Pathways
The compound can be synthesized through several pathways involving nitroaniline derivatives. For example, the reduction of nitro groups followed by amination reactions can yield various substituted anilines that are useful in medicinal chemistry .

Material Science Applications

In material science, this compound can be utilized in developing polymers and other materials due to its chemical stability and reactivity.

Polymer Development
The compound's ability to act as a curing agent or modifier in polymer formulations can enhance the mechanical properties of materials. Its incorporation into polymer matrices may improve thermal stability and chemical resistance, making it suitable for industrial applications .

Mechanism of Action

The mechanism by which N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline exerts its effects involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the cyclohexyl and piperidin-1-ylmethyl groups can influence the compound's binding affinity and specificity.

Molecular Targets and Pathways: The specific molecular targets and pathways involved in the compound's mechanism of action can vary depending on the context. For example, in biological systems, it may interact with enzymes or receptors, leading to downstream effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

The following table highlights key structural differences between the target compound and analogs:

Compound Name Substituents (Positions) Molecular Weight Key Structural Features CAS Number Source
N-Cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline -NO₂ (C2), -CH₂-piperidine (C4), -N-cyclohexyl 349.43* Bulky N-substituent, nitro at ortho 509094-05-7
4-Chloro-N-methyl-2-nitro-5-(4-trifluoromethyl-piperidin-1-yl)aniline -Cl (C4), -NO₂ (C2), -CF₃-piperidine (C5) 337.73 Chloro, trifluoromethyl-piperidine 1147208-82-9
4-(Piperidin-1-ylmethyl)aniline -CH₂-piperidine (C4) 190.28 Simplest analog; no nitro/cyclohexyl groups 93138-55-7
5-Nitro-2-(piperidin-1-yl)aniline -NO₂ (C5), -piperidine (C2) 221.26 Nitro at para to amine, piperidine at ortho 188604-99-1
4-Chloro-3-(piperidin-1-ylmethyl)aniline -Cl (C4), -CH₂-piperidine (C3) 224.73 Chloro at para, piperidinylmethyl at meta 1018498-91-3

*Calculated based on molecular formula (C₁₉H₂₇N₃O₂).

Key Observations:

Bulky Substituents : The cyclohexyl group on the aniline nitrogen distinguishes the target compound from simpler analogs (e.g., 4-(piperidin-1-ylmethyl)aniline), likely enhancing lipophilicity and altering metabolic stability .

Chlorinated Analogs : The chloro-substituted analog (CAS 1147208-82-9) replaces the cyclohexyl group with a methyl and introduces a trifluoromethyl-piperidine moiety, which may improve binding affinity in hydrophobic pockets .

Lipophilicity and Solubility
  • The cyclohexyl group in the target compound increases logP compared to unsubstituted analogs like 4-(piperidin-1-ylmethyl)aniline (logP ~2.5 vs. ~1.8) .

Biological Activity

N-Cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline, also known by its CAS number 509094-05-7, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research sources.

  • Molecular Formula : C18H27N3O2
  • Molar Mass : 317.43 g/mol
  • Density : 1.177 g/cm³
  • Boiling Point : 470.7 °C (predicted)
  • pKa : 8.15 (predicted)
  • Storage Conditions : 2-8 °C

These properties suggest a stable compound that may exhibit significant interactions with biological systems due to its structural characteristics.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated that derivatives of compounds containing similar structures can inhibit cell proliferation effectively:

Cell Line IC50 (μM)
Human cervical carcinoma (HeLa)0.65
Human colon adenocarcinoma (CaCo-2)2.41
Human pancreatic cancer (PANC-1)Varies

These findings suggest that this compound may have selective cytotoxicity against cancer cells while sparing normal cells, which is crucial for therapeutic applications.

The mechanism through which this compound exerts its effects appears to involve the disruption of cellular machinery related to DNA duplication and cell cycle regulation. The compound has been shown to arrest the cell cycle at the G0-G1 phase, indicating a potential target for further exploration in cancer therapy.

Case Studies and Research Findings

Several studies have highlighted the biological potential of similar compounds and their derivatives:

  • Study on Oxadiazole Derivatives :
    • A study published in MDPI explored the synthesis and biological evaluation of oxadiazole derivatives, revealing significant anticancer activity with IC50 values in the micromolar range against various cancer cell lines .
    • The introduction of electron-withdrawing groups (EWGs) enhanced antitumor activity, suggesting a structure-activity relationship that could be beneficial for future modifications of N-cyclohexyl derivatives .
  • Inhibition Studies :
    • Compounds similar to this compound were tested for their ability to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. The most active compounds showed K_i values in the nanomolar range, indicating potent inhibition .
  • Mechanistic Insights :
    • Research has indicated that compounds with nitro groups can promote radical formation through bioreduction processes, leading to protein peroxidation and inhibition of critical enzymes involved in cancer progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline
Reactant of Route 2
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N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline

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